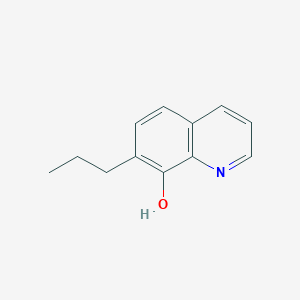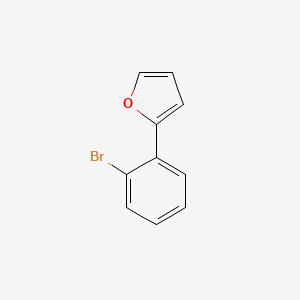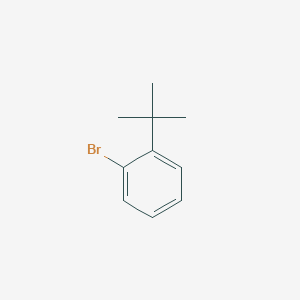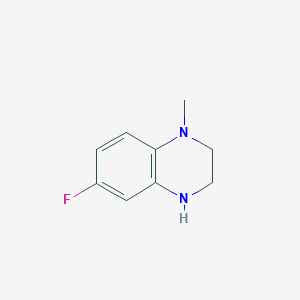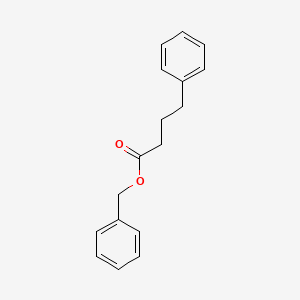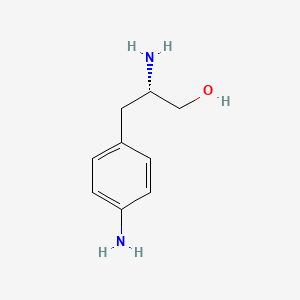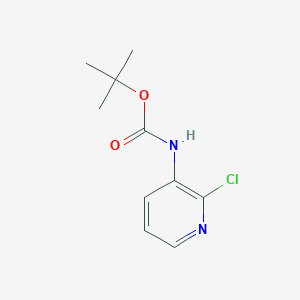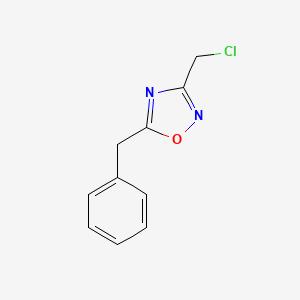
5-苄基-3-(氯甲基)-1,2,4-恶二唑
描述
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (BCMO) is an organic compound that has been widely used in a variety of scientific research applications due to its unique properties. BCMO has been studied for its potential use in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound has a high solubility in organic solvents, and can be synthesized in a variety of ways.
科学研究应用
缓蚀:恶二唑衍生物(包括与5-苄基-3-(氯甲基)-1,2,4-恶二唑相似的衍生物)的一项应用是缓蚀。这些化合物已显示出在酸性环境中抑制低碳钢腐蚀的有效性。它们通过在钢表面形成保护层来发挥作用,正如 Kalia 等人在《分子液体杂志》中的一项研究中所证明的(Kalia 等人,2020)。
液晶和发光特性:恶二唑衍生物已被合成并评估其液晶和发光特性。这些化合物显示出显着的光致发光量子产率,使其成为材料科学应用中感兴趣的对象,正如 Parra 等人在《液晶》杂志中发现的(Parra 等人,2006)。
合成路线和反应性研究:Bohle 和 Perepichka (2009) 在《有机化学杂志》中进行的研究探索了 1,2,3-恶二唑衍生物的新合成路线,提供了对它们的结构、光谱和反应性的见解(Bohle & Perepichka,2009)。
咪啶前体和保护基:恶二唑,包括 5-苄氧基-1,2,4-恶二唑,充当咪啶和保护基的前体。这些化合物促进了 N-烷基咪啶的合成,如 Bolton 等人在《四面体快报》中所述(Bolton 等人,1995)。
抗菌活性:一些恶二唑衍生物已被研究其抗菌特性。例如,苯并呋喃-恶二唑杂化物被设计并评估了抗菌活性,正如 Sanjeeva 等人在《化学与环境研究杂志》中所报道的(Sanjeeva 等人,2021)。
新型化合物的合成:Özer 和 Dürüst (2022) 在《杂环通讯》中描述了成功合成了含有 1,2,4-恶二唑基团的新型大环化合物(Özer & Dürüst,2022)。
抗疟疾特性:Hutt 等人在《杂环化学杂志》中研究了 2-苯基-5-(三氯甲基)-1,3,4-恶二唑的抗疟疾活性,突出了它们在医学应用中的潜力(Hutt 等人,1970)。
作用机制
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Oxadiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves covalent interactions with the active sites of enzymes, resulting in changes in their conformation and function. Furthermore, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes .
属性
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52156-51-1 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

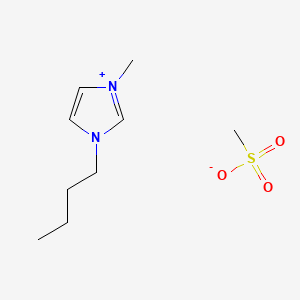
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)
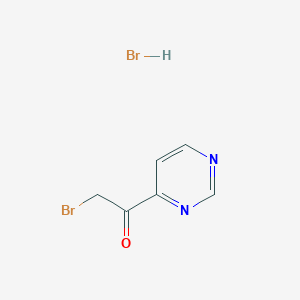

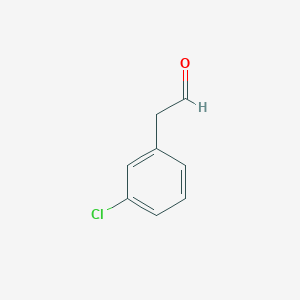
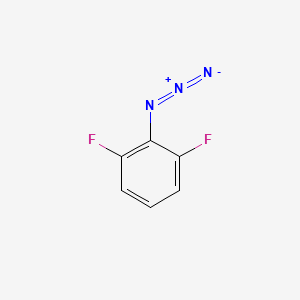
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
